2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
2-(4-Ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and an acetamide moiety at position 2. The 1,3,4-oxadiazole ring is a bioisostere for ester, amide, or carbamate groups, enabling improved metabolic stability and hydrogen-bonding interactions with biological targets . The furan ring contributes to π-π stacking interactions, while the ethoxyphenyl group may influence lipophilicity and membrane permeability.
This compound belongs to a class of molecules under investigation for diverse therapeutic applications, including anticancer, antimicrobial, and antifungal activities, as seen in structurally related analogs . Its synthesis likely follows methodologies analogous to those reported for similar oxadiazole-acetamide derivatives, such as S-alkylation of thione precursors or condensation reactions involving carbohydrazides .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-21-12-7-5-11(6-8-12)10-14(20)17-16-19-18-15(23-16)13-4-3-9-22-13/h3-9H,2,10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOHXNIYYLPNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with 4-ethoxyphenyl acetic acid: The 1,3,4-oxadiazole intermediate is then coupled with 4-ethoxyphenyl acetic acid using coupling agents such as carbodiimides (e.g., DCC) in the presence of catalysts like DMAP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Key Observations :
- Replacement of oxadiazole with triazole (as in the fluorophenyl analog) could reduce metabolic stability due to differences in ring electronegativity .
Analogs with 1,3,4-Oxadiazole and Acetamide Substituents
Key Observations :
- Thioacetamide linkages (e.g., Compound 9) enhance MMP-9 inhibition, whereas the target compound’s amide bond may prioritize stability over enzyme interaction .
Tautomerism and Bioavailability Considerations
- N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A): Exists as a 1:1 tautomeric mixture, impacting solubility and receptor binding. The target compound’s rigid oxadiazole core likely avoids such tautomerism, improving pharmacokinetic predictability .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a derivative of the 1,3,4-oxadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound consists of an ethoxyphenyl group linked to a furan-substituted 1,3,4-oxadiazole moiety through an acetamide bond. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures demonstrate potent antiproliferative effects against various cancer cell lines.
Case Studies
- MCF-7 and HepG2 Cell Lines : A study reported that compounds structurally related to this compound displayed IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) when tested against MCF-7 and HepG2 cell lines. For example:
- Compound A (related structure): IC50 = 5.36 µg/mL against MCF-7
- Compound B (related structure): IC50 = 10.10 µg/mL against HepG2
These findings suggest that modifications to the phenyl ring can enhance activity significantly .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been well-documented. The compound has shown promising results in inhibiting bacterial growth.
Antibacterial Efficacy
In vitro studies have evaluated the minimum inhibitory concentration (MIC) of similar oxadiazole-based compounds against various pathogens:
- Staphylococcus aureus : MIC values ranged from 0.22 to 0.25 μg/mL for certain derivatives.
- Escherichia coli : Similar derivatives exhibited effective bactericidal activity with low MIC values.
These results indicate that the incorporation of the oxadiazole moiety enhances antimicrobial potency .
Summary of Biological Activities
The biological activity of This compound is likely attributed to its ability to interact with specific molecular targets within cells. The presence of the oxadiazole ring is crucial for binding to proteins involved in cell proliferation and apoptosis pathways. Molecular dynamics simulations have suggested that such compounds may interact primarily through hydrophobic contacts with target proteins, leading to alterations in cellular signaling pathways .
Q & A
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite is used to model interactions with enzymes (e.g., COX-2, LOX). Key residues (e.g., Arg120 in COX-2) are analyzed for hydrogen bonding and hydrophobic contacts.
- QSAR modeling : Generate regression models using descriptors like logP, polar surface area, and H-bond acceptors to predict IC values. Validation involves leave-one-out cross-correlation (R > 0.8) .
How can researchers address low aqueous solubility during formulation?
Q. Advanced
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance solubility.
- Nanoemulsions : Prepare using high-pressure homogenization (e.g., 1500 bar for 5 cycles) with Tween 80 and soybean oil.
- Solid dispersions : Mix the compound with PVP-K30 (1:3 ratio) and spray-dry to form amorphous dispersions. Solubility is quantified via HPLC .
How should contradictory pharmacological data (e.g., varying IC50_{50}50 values) be resolved?
Advanced
Contradictions may arise due to:
- Purity differences : Validate compound purity (>95%) via HPLC and elemental analysis.
- Assay conditions : Standardize protocols (e.g., pH, temperature, substrate concentration).
- Structural analogs : Compare with derivatives to isolate substituent-specific effects. Reproducibility is confirmed through triplicate experiments .
What strategies optimize in vivo efficacy and bioavailability?
Q. Advanced
- Pro-drug design : Introduce ester groups at the acetamide nitrogen for hydrolytic activation in plasma.
- Pharmacokinetic profiling : Conduct bioavailability studies in rodents (IV vs. oral administration). Adjust dosing regimens based on AUC and t data.
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites and refine the scaffold .
How are enzyme inhibition mechanisms validated experimentally?
Q. Advanced
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Fluorescence quenching : Monitor tryptophan residues in enzymes (e.g., LOX) to confirm binding.
- Circular dichroism : Detect conformational changes in enzyme secondary structure upon compound binding .
What protocols guide preclinical toxicity assessment?
Q. Advanced
- Acute toxicity : Administer escalating doses (10–2000 mg/kg) to rodents; monitor mortality and organ histopathology for 14 days.
- Genotoxicity : Perform Ames test (TA98 strain) and micronucleus assay in bone marrow cells.
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology. Compliance with OECD/ICH guidelines is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
